5-Methoxysterigmatocystin

Descripción

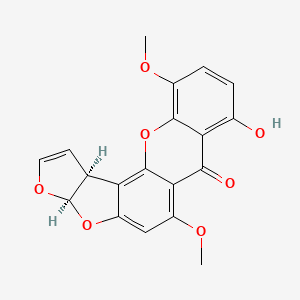

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRUNWFPOWIBDY-WPCRTTGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018081 |

Source

|

| Record name | 5-Methoxysterigmatocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22897-08-1 |

Source

|

| Record name | 5-Methoxysterigmatocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22897-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022897081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxysterigmatocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXYSTERIGMATOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW57FXA2G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methoxysterigmatocystin: A Technical Guide to Its Discovery, Isolation, and Characterization from Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin is a xanthone derivative mycotoxin produced by several species of the genus Aspergillus. Structurally related to the potent carcinogen aflatoxin B1, this compound and its precursor, sterigmatocystin, are of significant interest to researchers in toxicology, natural product chemistry, and drug development due to their biological activities, which include cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Aspergillus species, with a focus on detailed experimental protocols and quantitative data.

Discovery

This compound was first reported as a new metabolite isolated from a mutant strain of Aspergillus versicolor.[1] Its structure was elucidated by comparing its nuclear magnetic resonance (NMR) spectrum with that of sterigmatocystin, revealing an additional methoxy group.[1] Subsequent studies have identified its production by various other Aspergillus species, including Aspergillus flavus, and even in the aquatic fungus Acremonium persicinum.[2][3] It often co-occurs with sterigmatocystin, sometimes at higher concentrations.[4]

Biosynthesis of this compound

This compound is a downstream product in the sterigmatocystin biosynthetic pathway, which is a complex multi-enzymatic process. Sterigmatocystin itself is a precursor to the highly carcinogenic aflatoxins in some Aspergillus species. The final step in the formation of this compound is the O-methylation of sterigmatocystin. This pathway involves a cluster of genes, including a key polyketide synthase.[5]

Experimental Protocols

Fungal Fermentation for this compound Production

This protocol outlines a general procedure for the cultivation of Aspergillus versicolor for the production of this compound based on solid-state fermentation.

Materials:

-

Aspergillus versicolor strain (known to produce this compound)

-

Rice or corn substrate

-

Distilled water

-

Erlenmeyer flasks (e.g., 500 mL)

-

Cotton plugs

-

Autoclave

-

Incubator

Procedure:

-

Substrate Preparation: Weigh 60 g of rice or cracked corn into a 500 mL Erlenmeyer flask. Add 75 mL of distilled water.[6]

-

Sterilization: Plug the flasks with cotton and sterilize by autoclaving at 121°C for 20-30 minutes. Allow the flasks to cool to room temperature.

-

Inoculation: Inoculate the sterilized substrate with a spore suspension or mycelial plugs of the Aspergillus versicolor strain.

-

Incubation: Incubate the flasks at 28°C for 30 days in the dark.[6] The optimal temperature for sterigmatocystin production by A. versicolor has been reported to be between 27 to 29°C.[7]

-

Harvesting: After the incubation period, the fungal culture is ready for extraction.

Extraction of this compound

The following protocol details a solvent-based extraction method for isolating this compound from the fungal culture.

Materials:

-

Fungal culture from fermentation

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Homogenizer or sonicator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Initial Extraction: The fermented rice medium is extracted once with ethyl acetate.[6] Subsequently, it is extracted twice with a mixture of dichloromethane and methanol (1:1, v/v).[6]

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvents and yield an aqueous solution.[6]

-

Liquid-Liquid Extraction: The resulting aqueous solution is then extracted three times with ethyl acetate.[6]

-

Final Concentration: The ethyl acetate extracts are combined and evaporated to dryness under reduced pressure to yield the crude extract containing this compound.[6]

Purification of this compound

The crude extract can be purified using chromatographic techniques to obtain pure this compound.

Materials:

-

Crude extract

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

-

Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by TLC to identify those containing this compound.

-

-

TLC Analysis:

-

Spot the collected fractions onto a TLC plate.

-

Develop the plate in a suitable solvent system (e.g., toluene:ethyl acetate:formic acid 90% v/v, 5:4:1).

-

Visualize the spots under UV light. This compound can be visualized after spraying with an aluminum chloride solution and heating.

-

-

Final Purification (Optional):

-

Combine the fractions containing pure or semi-pure this compound and concentrate them.

-

For higher purity, the compound can be further purified by preparative HPLC using a suitable column (e.g., C18) and solvent system.

-

Quantitative Data

The production of this compound can vary significantly depending on the fungal strain, substrate, and culture conditions. While specific yield data for this compound is not always reported, studies on the related compound sterigmatocystin can provide some insight. For example, Aspergillus versicolor has been shown to produce high yields of sterigmatocystin on corn, with some isolates producing over 500 mg/kg.[7] It has been noted that in some environments, Aspergillus species can produce significantly larger amounts of this compound than sterigmatocystin.[8]

Table 1: Spectroscopic Data for this compound

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | Assignment | ¹³C NMR δ (ppm) | Assignment |

| 12.64 (1H, s) | 8-OH | 181.3 | C-9 |

| 7.22 (1H, d, J = 9.0 Hz) | H-6 | 164.6 | C-3 |

| 6.86 (1H, d, J = 7.0 Hz) | H-10 | 163.3 | C-1 |

| 6.72 (1H, d, J = 9.0 Hz) | H-7 | 155.3 | C-8 |

| 6.52 (1H, dd, J = 2.0, 2.5 Hz) | H-4' | 154.0 | C-10a |

| 6.48 (1H, s) | H-2 | 139.5 | C-5 |

| 5.54 (1H, dd, J = 2.5, 2.5 Hz) | H-3' | 120.7 | C-6 |

| 4.90 (1H, ddd, J = 7.0, 2.5, 2.0 Hz) | H-2' | 115.9 | C-4 |

| 4.03 (3H, s) | H-15 (OCH₃) | 109.7 | C-11 |

| 3.96 (3H, s) | H-14 (OCH₃) | 109.4 | C-7 |

| 106.4 | C-12 | ||

| 105.9 | C-13 | ||

| 90.7 | C-2 | ||

| 69.8 | C-2' | ||

| 56.5 | C-14 (OCH₃) | ||

| 55.8 | C-15 (OCH₃) | ||

| 47.9 | C-3' | ||

| Data compiled from Espinoza et al. (2023).[3] |

Table 2: Analytical Methods for Detection and Quantification

| Technique | Principle | Application | Reference |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Qualitative and semi-quantitative analysis of extracts. | [9] |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification and purification of this compound. | [10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | HPLC for separation coupled with mass spectrometry for detection and identification based on mass-to-charge ratio. | Highly sensitive and specific quantification in complex matrices. | [8][11][12] |

Conclusion

This compound remains an important mycotoxin for continued research, given its prevalence in various environments and its potential biological activities. The protocols and data presented in this guide offer a comprehensive resource for scientists engaged in the study of this and other related fungal metabolites. Standardization of fermentation, extraction, and purification protocols is crucial for obtaining reproducible results and advancing our understanding of the roles these molecules play in both toxicology and potential therapeutic applications. Further research is warranted to fully elucidate the biosynthetic regulation of this compound and to explore its full range of biological effects.

References

- 1. This compound, a metabolite from a mutant strain of Aspergillus versicolor - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejbiotechnology.info [ejbiotechnology.info]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. New application of Aspergillus versicolor in promoting plant growth after suppressing sterigmatocystin production via genome mining and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of sterigmatocystin by Aspergillus versicolor isolated from roughage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Toxigenic Aspergillus versicolor Isolates and Sterigmatocystin in Carpet Dust from Damp Indoor Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts [mdpi.com]

- 11. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biosynthesis of 5-Methoxysterigmatocystin in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-M-STC), a polyketide-derived mycotoxin, is a significant secondary metabolite produced by several fungal species, most notably from the genus Aspergillus, including A. versicolor.[1][2] Structurally, it is a close derivative of sterigmatocystin (STC), a known potent hepatocarcinogen and the penultimate precursor in the biosynthesis of aflatoxins.[3][4] The presence of a methoxy group at the 5-position of the xanthone core distinguishes 5-M-STC from STC. Understanding the biosynthetic pathway of 5-M-STC is crucial for several reasons: it provides insights into the complex regulatory networks governing mycotoxin production, offers potential targets for inhibiting the formation of these toxic compounds in food and feed, and may reveal novel enzymatic mechanisms for targeted drug development. This technical guide provides an in-depth overview of the biosynthesis of 5-M-STC, including the key enzymatic steps, regulatory controls, quantitative data, and detailed experimental protocols relevant to its study.

The Biosynthesis Pathway of this compound

The biosynthesis of 5-M-STC is intricately linked to the well-characterized aflatoxin biosynthetic pathway. The journey begins with the assembly of a polyketide chain from acetate and malonate units, which then undergoes a series of enzymatic modifications to form the core xanthone structure. The final steps leading to 5-M-STC involve two key methylation events.

The immediate precursor to sterigmatocystin is demethylsterigmatocystin (DMST). This molecule is then methylated to form sterigmatocystin (STC), which is subsequently methylated again to yield this compound (also referred to in literature as O-methylsterigmatocystin or OMST).[5][6]

References

- 1. New application of Aspergillus versicolor in promoting plant growth after suppressing sterigmatocystin production via genome mining and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Kinetics assay development of SAM-dependent methyltransferase and char" by Zeyi Zhou [docs.lib.purdue.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sterigmatocystin biosynthesis in Aspergillus nidulans requires a novel type I polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secondary Metabolite Variation and Bioactivities of Two Marine Aspergillus Strains in Static Co-Culture Investigated by Molecular Network Analysis and Multiple Database Mining Based on LC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxysterigmatocystin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxysterigmatocystin is a naturally occurring mycotoxin and a derivative of the well-known carcinogen, sterigmatocystin. Produced by various species of Aspergillus, this compound has garnered scientific interest due to its significant biological activities, including cytotoxicity and genotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Identification

This compound is characterized by a xanthone nucleus fused to a bifuran system, a common structural motif among sterigmatocystins. The presence of an additional methoxy group distinguishes it from its parent compound, sterigmatocystin.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | (3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.0²,⁹.0³,⁷.0¹⁴,¹⁹]icosa-1,4,9,11,14,16,18-heptaen-13-one | [1] |

| Synonyms | 5-MS, NSC-178249 | [1] |

| CAS Number | 22897-08-1 | [2] |

| Molecular Formula | C₁₉H₁₄O₇ | [2] |

| Molecular Weight | 354.31 g/mol | [2] |

| InChI | InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1 | [1] |

| InChIKey | VVRUNWFPOWIBDY-WPCRTTGESA-N | [1] |

| SMILES | COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological fate.

Table 2: Physicochemical Data for this compound

| Property | Value | Citation |

| Melting Point | 223 °C | [3] |

| Appearance | Yellowish needles | [3] |

| Solubility | Soluble in chloroform, ethanol, methanol, and ethyl acetate; slightly soluble in water. | [3][4] |

| logP | 3.3 | [1] |

| pKa (strongest acidic) | 9.59 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Citation |

| UV-Vis (in Methanol) | λmax at 240, 295, 325 nm | [5] |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 12.64 (1H, s, 8-OH), 7.22 (1H, d, J=9.0 Hz, H-6), 6.86 (1H, d, J=7.0 Hz, H-10), 6.72 (1H, d, J=9.0 Hz, H-7), 6.52 (1H, dd, J=2.0, 2.5 Hz, H-4'), 6.48 (1H, s, H-2), 5.54 (1H, dd, J=2.5, 2.5 Hz, H-3'), 4.90 (1H, ddd, J=7.0, 2.5, 2.0 Hz, H-2'), 4.03 (3H, s, OCH₃), 3.96 (3H, s, OCH₃) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 181.3 (C-9), 164.6 (C-3), 163.3 (C-1), 155.3 (C-8), 154.0 (C-10a), 145.3 (C-4'), 144.7 (C-4a), 139.4 (C-5), 120.4 (C-6), 113.3 (C-10), 109.6 (C-8a), 109.5 (C-7), 106.8 (C-4), 106.1 (C-9a), 102.6 (C-3'), 90.6 (C-2), 57.7 (OCH₃), 56.8 (OCH₃), 48.2 (C-2') | [3] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 355.08. Major fragments at m/z 339, 325, 297. | [1] |

Biological Properties and Mechanism of Action

This compound exhibits significant biological activities, primarily cytotoxicity and genotoxicity, which are subjects of ongoing research.

Cytotoxicity and Genotoxicity

Studies have shown that this compound is cytotoxic to various cancer cell lines, including human lung adenocarcinoma (A549) and liver hepatocellular carcinoma (HepG2) cells.[6] Its cytotoxicity is reported to be approximately 10-fold higher than that of its parent compound, sterigmatocystin.[6] The genotoxicity of this compound is attributed to its ability to induce both single and double-strand DNA breaks.[6]

DNA Damage Response

The DNA damage induced by this compound triggers a cellular response involving the activation of checkpoint kinases. Specifically, it has been shown to provoke the phosphorylation of Checkpoint Kinase 2 (Chk2), a key transducer in the DNA damage signaling pathway.[6] This activation suggests that cells recognize the DNA lesions and attempt to arrest the cell cycle to allow for DNA repair.

Photosensitizing Ability

This compound has been identified as a photosensitizer, capable of generating singlet oxygen (¹O₂) upon exposure to light.[3] This property suggests a potential mechanism for inducing oxidative stress within cells, which can contribute to its cytotoxicity. The xanthone core of the molecule is believed to be responsible for this photosensitizing activity.[3]

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Fungal Culture

This protocol is adapted from the isolation of this compound from Acremonium persicinum.[3]

Materials:

-

Fungal culture of a this compound producing strain

-

Liquid fermentation medium

-

Ethanol (99.5%)

-

Chloroform (99.5%)

-

Distilled water

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for mobile phase)

-

Rotary evaporator

-

Chromatography column

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

Fermentation: Inoculate the fungal strain in a suitable liquid fermentation medium and incubate under appropriate conditions to allow for the production of this compound.

-

Extraction: After the incubation period, separate the biomass from the culture broth by filtration. Lyophilize the biomass and then extract it multiple times with ethanol using maceration and ultrasonication.

-

Solvent Partitioning: Concentrate the ethanolic extract under reduced pressure. Partition the concentrated extract between chloroform and water. Collect the chloroform phase, which will contain this compound.

-

Column Chromatography: Concentrate the chloroform extract and subject it to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing this compound.

-

Crystallization: Concentrate the combined fractions to obtain crystalline this compound. The pure compound can be obtained as yellowish needles.[3]

Spectroscopic Characterization

5.2.1 UV-Visible Spectroscopy

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the spectrum over a range of 200-400 nm against a solvent blank.

-

Identify the wavelengths of maximum absorbance (λmax).

5.2.2 Infrared (IR) Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

5.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

5.2.4 Mass Spectrometry (MS)

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Biological Assays

5.3.1 MTT Assay for Cytotoxicity

Materials:

-

Target cell line (e.g., A549 or HepG2)

-

Cell culture medium and supplements

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

5.3.2 Alkaline Comet Assay for Genotoxicity

Materials:

-

Target cell line

-

Microscope slides

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat cells with this compound for a defined period.

-

Cell Embedding: Mix the treated cells with LMPA and layer them onto a microscope slide pre-coated with NMPA.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Conclusion

This compound is a mycotoxin with potent biological activities that warrant further investigation, particularly in the fields of toxicology and pharmacology. This technical guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols to aid researchers in their studies. The elucidation of its mechanisms of action and signaling pathways will be crucial for assessing its risks and exploring any potential therapeutic applications.

References

An In-Depth Technical Guide on the Natural Occurrence of 5-Methoxysterigmatocystin in Food and Feed

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-MST) is a mycotoxin structurally related to the well-known carcinogen, sterigmatocystin (STC). As a derivative of STC, 5-MST is considered a polyketide mycotoxin and is a precursor in the biosynthetic pathway of aflatoxins, some of the most potent naturally occurring carcinogens.[1] The presence of 5-MST in the food and feed chain is a growing concern due to its demonstrated cytotoxic and genotoxic properties. This technical guide provides a comprehensive overview of the natural occurrence of 5-MST in food and feed, detailed experimental protocols for its detection, and an exploration of the signaling pathways involved in its toxicity.

Natural Occurrence of this compound

The natural occurrence of this compound in food and feed is an area of ongoing research. While data for its precursor, sterigmatocystin, is more abundant, studies specifically quantifying 5-MST are emerging. Fungi of the Aspergillus genus, particularly species belonging to the section Versicolores, are the primary producers of both STC and 5-MST.[2] These fungi are common contaminants of a wide range of agricultural commodities.

A notable study on the presence of mycotoxins in beer from the Croatian market revealed that 46.55% of 58 samples tested positive for this compound, indicating its potential prevalence in fermented beverages.[2][3] While extensive quantitative data for other commodities are still being gathered, the co-occurrence of 5-MST with STC is expected in various food and feed items susceptible to Aspergillus contamination.

Table 1: Quantitative Data on the Natural Occurrence of this compound in Food

| Food/Feed Commodity | Number of Samples Analyzed | Percentage of Positive Samples | Concentration Range (µg/kg) | Reference |

| Beer | 58 | 46.55% | Not Quantified | [2][3] |

Note: Data on the quantitative occurrence of this compound in a wider range of food and feed commodities is currently limited in the scientific literature.

Experimental Protocols

Accurate detection and quantification of this compound in complex food and feed matrices are critical for risk assessment and regulatory compliance. The following sections detail a general workflow for the analysis of 5-MST, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely adopted sample preparation technique for multi-residue analysis, including mycotoxins, in food and feed.[4]

Materials:

-

Homogenized food or feed sample

-

Acetonitrile (ACN) with 1% acetic acid (v/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium acetate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL and 2 mL)

-

High-speed centrifuge

-

Vortex mixer

Procedure:

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile with 1% acetic acid.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Preparation:

-

Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the detection and quantification of mycotoxins. The following are suggested parameters for the analysis of this compound.

Table 2: Suggested LC-MS/MS Parameters for this compound Analysis

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 355.1 |

| Product Ions (m/z) | To be determined empirically. Likely fragments would involve the loss of methoxy groups or cleavage of the furan ring structure. |

| Collision Energy (eV) | To be optimized for each specific instrument and transition. |

| Dwell Time | 50 ms |

Note: The specific MRM transitions (precursor and product ions) and collision energies need to be optimized on the specific LC-MS/MS instrument being used.

Signaling Pathways and Toxicological Mechanisms

This compound, like its precursor sterigmatocystin, is a genotoxic compound. Its toxicity is primarily attributed to its ability to cause DNA damage, which in turn activates cellular stress response pathways.

DNA Damage Response Pathway

Studies have shown that 5-MST can induce both single and double-strand DNA breaks.[5][6] The cellular response to such damage is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase signaling cascades. In the case of double-strand breaks induced by 5-MST, the ATM-Chk2 pathway is activated.[5][6]

ATM-Chk2 Signaling Pathway:

-

Damage Recognition: DNA double-strand breaks are recognized by the MRE11-RAD50-NBS1 (MRN) complex.

-

ATM Activation: The MRN complex recruits and activates the ATM kinase.

-

Chk2 Phosphorylation: Activated ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2).

-

Cell Cycle Arrest: Activated Chk2 can phosphorylate several downstream targets, including the p53 tumor suppressor protein and Cdc25 phosphatases. Phosphorylation of p53 leads to its stabilization and activation, resulting in the transcription of genes that promote cell cycle arrest (primarily at the G1/S checkpoint) or apoptosis. Phosphorylation of Cdc25A and Cdc25C leads to their degradation or inactivation, which in turn prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression.[5]

-

DNA Repair: The activated ATM-Chk2 pathway also initiates DNA repair processes to resolve the damage.

Interestingly, while 5-MST activates the Chk2 checkpoint protein, it does not appear to activate the FANCD2 protein, which is involved in a different DNA repair pathway.[5][6]

Caption: ATM-Chk2 signaling pathway activated by 5-MST-induced DNA damage.

Biosynthetic Pathway

This compound is a derivative of sterigmatocystin, which itself is a late-stage intermediate in the biosynthesis of aflatoxins. The conversion of STC to 5-MST involves an O-methylation step. This reaction is catalyzed by an O-methyltransferase enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of STC.[7]

Caption: Enzymatic conversion of Sterigmatocystin to this compound.

Conclusion

This compound is a mycotoxin of emerging concern due to its genotoxic potential and its presence in the food chain. This technical guide has summarized the current knowledge on its natural occurrence, provided a detailed framework for its analysis using modern analytical techniques, and elucidated the key signaling pathways involved in its toxicity. Further research is needed to establish a more comprehensive understanding of its prevalence in various food and feed commodities to enable robust risk assessments and the development of appropriate regulatory measures. The methodologies and pathway diagrams presented herein provide a valuable resource for researchers, scientists, and drug development professionals working to mitigate the risks associated with this mycotoxin.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The conversion of sterigmatocystin to O-methylsterigmatocystin and aflatoxin B1 by a cell-free preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 5-Methoxysterigmatocystin and its derivatives

An In-depth Technical Guide to the Biological Activity of 5-Methoxysterigmatocystin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (5-MST) is a polyketide mycotoxin produced by various species of the Aspergillus genus.[1][2] It is a derivative of the more widely known sterigmatocystin (STC), a precursor in the biosynthesis of aflatoxins.[2][3][4] Structurally, 5-MST is characterized by a xanthone nucleus fused to a bifuran system, which is critical to its biological activity.[5] While often studied in the context of food and feed contamination, 5-MST and its derivatives have garnered significant interest for their potent biological effects, including high cytotoxicity and genotoxicity, alongside potential antitumor properties.[5][6][7] This document provides a comprehensive technical overview of the biological activities of 5-MST and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Cytotoxic Activity

This compound exhibits significant cytotoxic effects across various human cell lines. Its potency is often compared to its parent compound, STC, and other related mycotoxins. Notably, studies have consistently shown that 5-MST is significantly more cytotoxic than STC. For instance, it has been reported to be approximately 10-fold more cytotoxic to both human lung adenocarcinoma (A549) and human liver cancer (HepG2) cells.[1][3][8] The additional methoxy group in 5-MST is thought to increase its bioavailability, contributing to this enhanced cytotoxic effect.[1]

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity. The table below summarizes the IC₅₀ values for 5-MST and related mycotoxins in several cancer cell lines.

| Compound | Cell Line | IC₅₀ Value (µM) | Reference |

| This compound | A549 (Lung) | 181 ± 2.6 | [9] |

| This compound | A549 (Lung) | 3.86 | [10] |

| This compound | HL-60 (Leukemia) | 5.32 | [10] |

| Versicolorin A | A549 (Lung) | 109 ± 3.5 | [9] |

| Versicolorin B | A549 (Lung) | 172 ± 4 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, cytotoxicity.[11][12]

-

Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-MST, its derivatives, or control compounds for a specific duration (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.[11]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 550-570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Genotoxic Activity

Beyond cytotoxicity, 5-MST and its parent compound STC are known to be genotoxic, meaning they can damage DNA.[2][3] This activity is a critical aspect of their toxicity and potential carcinogenicity. Both mycotoxins induce single and double-strand DNA breaks.[3][4][8] However, studies comparing the two suggest that at equivalent concentrations, STC exerts a higher genotoxic potential than 5-MST.[3][8]

Data Presentation: Genotoxicity Assessment

| Assay | Compounds Tested | Key Findings in A549 Cells | Reference |

| Comet Assay | 5-MST, STC, Versicolorin A & B | All compounds induced significant DNA damage. STC and Versicolorin B caused the highest level of damage. | [9] |

| Micronucleus Test | 5-MST, STC, Versicolorin A, Aflatoxin B₁ | All compounds caused a statistically significant increase in the formation of micronuclei, indicating chromosomal damage. | [9] |

Experimental Protocols: Genotoxicity Assays

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment: Expose cells to the test compounds for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field. DNA fragments and relaxed loops migrate from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of damage.[9]

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.

-

Scoring: Use image analysis software to quantify DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[9]

This test assesses chromosomal damage by detecting the formation of micronuclei (MN).

-

Cell Treatment: Treat cell cultures with the test compounds.

-

Cytokinesis Block: Add cytochalasin-B to the culture to block cytokinesis without inhibiting nuclear division, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

-

Microscopic Analysis: Score at least 1,000 binucleated cells per treatment condition under a microscope. Quantify the frequency of micronuclei, which are small, separate nuclei formed from chromosome fragments or whole chromosomes that lag during anaphase. Other indicators like nuclear buds (NB) and nucleoplasmic bridges (NPB) can also be scored.[9]

Mechanisms of Action and Signaling Pathways

The biological activities of 5-MST are rooted in its ability to induce cellular damage and trigger specific stress response pathways.

DNA Damage Response (DDR) Pathway

The genotoxicity of 5-MST and STC activates the cellular DNA Damage Response (DDR) network. Upon induction of DNA double-strand breaks, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) are activated. ATM then phosphorylates downstream targets, including the checkpoint kinase Chk2.[3] Activated Chk2 is a crucial transducer kinase that spreads the damage signal, leading to the phosphorylation of effector proteins involved in cell cycle regulation (e.g., p53), DNA repair, and apoptosis.[3] Studies have shown that treatment with STC and 5-MST leads to the phosphorylation of Chk2, particularly in HepG2 cells.[3][4][8] In contrast, the FANCD2 protein, another component of the DDR pathway, does not appear to be significantly activated by these mycotoxins.[3][8]

Induction of Oxidative Stress

Oxidative stress is another key mechanism of mycotoxin-induced toxicity. While this has been more extensively studied for STC, it is a probable mechanism for 5-MST as well.[1] A notable property of 5-MST is its ability to act as a photosensitizer. When exposed to light, it can efficiently generate singlet oxygen (¹O₂), a highly reactive non-radical species of reactive oxygen species (ROS).[1][13] This generation of ¹O₂ and other ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which in turn causes damage to lipids (lipid peroxidation), proteins, and DNA.[1][14]

Antitumor and Other Biological Activities

The potent cytotoxic and genotoxic properties of 5-MST have led to investigations into its potential as an antitumor agent. Early screening programs identified 5-MST and STC as having significant inhibitory activity against transplanted mouse leukemias P-388 and L-1210.[6]

Structure-Activity Relationship

Research into derivatives of 5-MST has provided insights into the structural features required for its antitumor activity. The potency of the parent compound has been strongly associated with two key features:

Studies have shown that while new substituents can be introduced on the xanthone portion of the molecule, preserving the core bifuran structure is essential for retaining antitumor activity.[5]

Other Activities

Derivatives of sterigmatocystin, as a class, have been reported to possess a range of other biological activities, including anti-inflammatory and antibacterial effects.[15][16] For example, some derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli.[16] However, much of this research has focused on STC or other analogues, and more specific studies are needed to fully characterize the anti-inflammatory and antibacterial profile of 5-MST and its unique derivatives.

Derivatives of this compound

Several derivatives of 5-MST have been isolated from fungal cultures or synthesized in the laboratory. These compounds provide a basis for structure-activity relationship studies and the development of new therapeutic agents.

| Derivative | Source/Type | Reported Biological Activity | Reference |

| O-methyl-5-methoxysterigmatocystin | Isolated from Aspergillus sp. | Not detailed in provided abstracts. | [17] |

| O-acetyl-5-methoxysterigmatocystin | Isolated from Aspergillus sp. | Not detailed in provided abstracts. | [17] |

| Oxisterigmatocystins (J, K, L) | Isolated from marine-derived fungus Aspergillus nomius | Showed apoptotic activity. | [10] |

| 5,6-dimethoxysterigmatocystin | Derivative | Acts as an uncoupler of oxidative phosphorylation in mitochondria. | [18] |

| O-alkyl/aryl homologues | Synthesized | Can be converted to aflatoxin B₁ by Aspergillus parasiticus. | [19] |

Conclusion

This compound is a mycotoxin with potent and multifaceted biological activities. It is a powerful cytotoxic agent, often exceeding the potency of its parent compound, sterigmatocystin. Its primary mechanisms of action involve the induction of DNA strand breaks, which activates the ATM-Chk2 DNA damage response pathway, and the generation of reactive oxygen species via photosensitization, leading to oxidative stress. These properties underpin its observed antitumor effects against certain cancer models. The study of its derivatives has revealed that the core bifuran structure is essential for its activity. For researchers and drug development professionals, 5-MST represents a compelling, albeit challenging, molecular scaffold. Its Janus-faced nature—a toxic contaminant on one hand and a potential anticancer lead on the other—warrants further investigation to fully understand its toxicological risks and explore its therapeutic potential.

References

- 1. ejbiotechnology.info [ejbiotechnology.info]

- 2. mdpi.com [mdpi.com]

- 3. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins [mdpi.com]

- 5. Preparation and antitumor activities of some derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fermentation, isolation, and antitumor activity of sterigmatocystins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations Are Cytotoxic and Genotoxic to A549 and Hepg2 Cells and Provoke Phosphorylation of Chk2, but Not Fancd2 Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptotic Activity of New Oxisterigmatocystin Derivatives from the Marine-Derived Fungus Aspergillus nomius NC06 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photosensitizer ability of this compound isolated from aquatic fungus Acremonium persicinum | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review [mdpi.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Synthesis of sterigmatocystin derivatives and their biotransformation to aflatoxins by a blocked mutant of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Genotoxicity and Cytotoxicity of 5-Methoxysterigmatocystin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxysterigmatocystin (5-M-STC) is a mycotoxin structurally related to sterigmatocystin (STC) and a precursor to aflatoxins. While data on its occurrence are limited, its toxicological profile reveals significant cytotoxic and genotoxic potential. This technical guide provides a comprehensive overview of the current scientific understanding of 5-M-STC's effects on mammalian cells, focusing on its mechanisms of action, quantitative toxicity data, and detailed experimental methodologies. The information presented is intended to support researchers and professionals in the fields of toxicology, pharmacology, and drug development in assessing the risks associated with this mycotoxin and in utilizing this knowledge for further research.

Introduction

This compound is a fungal metabolite that has demonstrated potent cytotoxic and genotoxic effects in various in vitro and in vivo models. Structurally, the presence of an additional methoxy group distinguishes it from the more extensively studied sterigmatocystin, and this modification appears to enhance its bioavailability and cytotoxic potential.[1][2] Understanding the precise mechanisms by which 5-M-STC exerts its toxicity is crucial for risk assessment and for exploring potential therapeutic applications of related compounds. This guide synthesizes the available data on its genotoxicity and cytotoxicity, detailing the experimental frameworks used in these assessments and the signaling pathways implicated in its toxic action.

Cytotoxicity of this compound

5-M-STC has been shown to be significantly more cytotoxic than its parent compound, STC.[3][4] This increased cytotoxicity is observed across different cell lines, including human lung adenocarcinoma (A549) and human hepatocellular carcinoma (HepG2) cells.[2][4]

Quantitative Cytotoxicity Data

The following table summarizes the key quantitative data on the cytotoxic effects of 5-M-STC.

| Cell Line | Assay | Endpoint | Value | Reference |

| A549 | MTT | IC50 (24h) | 181 ± 2.6 µM | [1] |

| A549 | MTT | IC50 (24h) | 5.5 ± 1.2 µM | [2] |

| HepG2 | MTT | IC50 (24h) | 0.7 ± 1.3 µM | [2] |

Note: The discrepancy in IC50 values for A549 cells between the two studies may be attributable to differences in experimental conditions, such as cell passage number, serum concentration in the media, and specific MTT assay protocols.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology (based on Dabelić et al., 2021): [5]

-

Cell Seeding: Seed A549 or HepG2 cells in a 96-well flat-bottom microplate at a density of 1 x 104 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: After 24 hours, replace the medium with fresh, FBS-free RPMI 1640 containing various concentrations of 5-M-STC (typically ranging from 0.1 to 150 µM). Include a vehicle control (DMSO) at a concentration equivalent to that in the highest mycotoxin treatment.

-

Incubation with Toxin: Incubate the cells with 5-M-STC for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the toxin concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity of this compound

5-M-STC is a potent genotoxic agent, capable of inducing both single and double-strand DNA breaks.[3][4] Its genotoxic effects have been primarily evaluated using the alkaline comet assay and the micronucleus test.

Quantitative Genotoxicity Data

The following tables present the quantitative data from genotoxicity assays.

Table 2: Alkaline Comet Assay Data for 5-M-STC

| Cell Line | Treatment (24h) | Tail Length (µm) | Tail Intensity (%) | Reference |

| HepG2 | Control (0.09% DMSO) | ~22 | ~0.05 | [2] |

| 0.1 µM 5-M-STC | ~22 | ~0.06 | [2] | |

| 0.3 µM 5-M-STC | ~23 | ~0.06 | [2] | |

| A549 | Control (0.2% DMSO) | ~20 | ~0.05 | [2] |

| 1 µM 5-M-STC | ~22 | ~0.06 | [2] | |

| 3 µM 5-M-STC | ~24 | ~0.06 | [2] |

Table 3: Micronucleus Assay Data for 5-M-STC in A549 Cells

| Treatment (24h) | Micronuclei (MN) | Nuclear Buds (NB) | Nucleoplasmic Bridges (NPB) | Reference |

| Control | Data not explicitly quantified in abstract | Data not explicitly quantified in abstract | Data not explicitly quantified in abstract | [1] |

| 5-M-STC (½ IC50) | Statistically significant increase | Slightly decreased formation | Slightly decreased formation | [1] |

| 5-M-STC (¼ IC50) | Statistically significant increase | Slightly decreased formation | Slightly decreased formation | [1] |

Note: The study by Jakšić et al. (2012) reported a statistically significant increase in micronuclei but did not provide specific quantitative values in the abstract. Further analysis of the full paper would be required to populate this table with exact numbers.

Experimental Protocol: Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage.

Detailed Methodology (based on Dabelić et al., 2021): [6]

-

Cell Preparation: After treatment with 5-M-STC, harvest the cells and resuspend them in PBS at an appropriate concentration.

-

Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

-

Embedding Cells: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C in the dark.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with freshly prepared, cold electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Apply a voltage of approximately 0.7 V/cm and a current of 300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently rinse the slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) three times for 5 minutes each.

-

Staining: Stain the DNA by adding a fluorescent dye such as ethidium bromide or SYBR Green to each slide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

Experimental Protocol: Cytokinesis-Block Micronucleus Assay

The micronucleus assay is a genotoxicity test that detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Principle: Cells are treated with the test compound and then with a cytokinesis-blocking agent, typically cytochalasin B, which inhibits the final stage of cell division, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is a measure of chromosomal damage.

Detailed Methodology (based on Jakšić et al., 2012): [1]

-

Cell Seeding and Treatment: Seed A549 cells in appropriate culture vessels and treat with 5-M-STC at concentrations corresponding to ¼ and ½ of the IC50 value for 24 hours.

-

Addition of Cytochalasin B: After the treatment period, add cytochalasin B to the culture medium at a final concentration of 3-6 µg/mL. The timing of addition should be such that the cells complete one nuclear division in the presence of the test compound.

-

Incubation: Incubate the cells for a period equivalent to one and a half to two normal cell cycle lengths to allow for the formation of binucleated cells.

-

Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution to swell the cytoplasm, and then fix them using a methanol:acetic acid (3:1) solution.

-

Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and then stain with a DNA-specific stain such as Giemsa or DAPI.

-

Scoring: Analyze the slides under a microscope, scoring the number of micronuclei (MN), nuclear buds (NB), and nucleoplasmic bridges (NPB) in at least 1000 binucleated cells per treatment group.

Mechanisms of Action and Signaling Pathways

The genotoxic and cytotoxic effects of 5-M-STC are mediated through a complex interplay of cellular processes, including the induction of oxidative stress and the activation of DNA damage response pathways.

Oxidative Stress

While direct studies on 5-M-STC-induced oxidative stress are not extensively detailed in the provided search results, it is a common mechanism for many mycotoxins.[7] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Mycotoxin-induced ROS can lead to lipid peroxidation, protein damage, and DNA damage, ultimately triggering apoptosis.[2]

DNA Damage Response and Cell Cycle Control

The DNA damage induced by 5-M-STC, particularly double-strand breaks, activates a signaling cascade to arrest the cell cycle and facilitate DNA repair or, if the damage is too severe, to induce apoptosis. A key player in this response is the ATM-Chk2 pathway .[2]

-

ATM (Ataxia-Telangiectasia Mutated): This kinase is a primary sensor of double-strand DNA breaks. Upon activation, ATM phosphorylates a range of downstream targets.

-

Chk2 (Checkpoint Kinase 2): A crucial downstream effector of ATM, Chk2 is phosphorylated and activated by ATM in response to DNA damage. Activated Chk2 then phosphorylates several proteins involved in cell cycle regulation and apoptosis, including p53.[2]

Studies have shown that treatment of HepG2 and A549 cells with 5-M-STC leads to the phosphorylation of Chk2, indicating the activation of this DNA damage response pathway.[2][4]

Apoptosis

While direct evidence for 5-M-STC's effect on specific apoptotic proteins like Bax and Bcl-2 is not available in the provided search results, the activation of the ATM-Chk2-p53 axis strongly suggests the involvement of the intrinsic apoptotic pathway. In response to DNA damage, p53 can transcriptionally upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ursi.org [ursi.org]

- 4. researchgate.net [researchgate.net]

- 5. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

5-Methoxysterigmatocystin: A Technical Guide on its Role as a Precursor in Aflatoxin Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth exploration of 5-Methoxysterigmatocystin (5-MST) and its relationship to the aflatoxin biosynthetic pathway. The document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows.

Introduction: The Aflatoxin Biosynthetic Pathway

Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus. The biosynthesis of aflatoxins is a complex process involving a series of enzymatic reactions that convert early precursors into the final toxic compounds. Sterigmatocystin (STC) is a well-established late-stage precursor in the biosynthesis of aflatoxin B1 and G1.[1] The conversion of STC to aflatoxin involves several key enzymatic steps, including methylation and oxidative cyclization.

This compound is a derivative of sterigmatocystin and has been a subject of investigation to determine its precise role within the aflatoxin biosynthetic pathway. This guide will delve into the evidence regarding its potential as a direct precursor, its metabolic fate, and its toxicological significance in comparison to other key intermediates.

Quantitative Analysis of Aflatoxin Precursor Conversion

While direct quantitative data on the conversion of this compound to aflatoxin is not prevalent in the literature, studies on the closely related compound, O-methylsterigmatocystin (OMST), provide valuable insights into the efficiency of the later stages of aflatoxin biosynthesis. The following table summarizes the findings from a key study by Bhatnagar et al. (1987), which utilized a mutant strain of Aspergillus parasiticus (AVN-1, SRRC 163) incapable of producing aflatoxins or its precursors to study the conversion of radiolabeled OMST and STC.[2]

| Precursor Fed (10 nmol) | Aflatoxin B1 Produced (nmol) | Aflatoxin G1 Produced (nmol) | Total Aflatoxin Produced (nmol) | Molar Conversion Efficiency (%) |

| O-Methylsterigmatocystin (OMST) | 7.8 | 1.0 | 8.8 | 88% |

| Sterigmatocystin (STC) | 6.4 | 0.6 | 7.0 | 70% |

Data extracted from Bhatnagar et al. (1987).[2]

The results indicate that OMST is a more efficient precursor to aflatoxin B1 and G1 than STC in this experimental system.[2]

The Role of this compound: Precursor or Metabolic Diversion?

The central question regarding this compound is whether it serves as a direct precursor to aflatoxins. Research by Yabe et al. (1989) on the O-methyltransferases involved in aflatoxin biosynthesis provides critical evidence. Their study identified two distinct O-methyltransferases: O-methyltransferase I, which converts demethylsterigmatocystin (DMST) to sterigmatocystin (STC), and O-methyltransferase II, which converts STC to O-methylsterigmatocystin (OMST). Crucially, their cell-free experiments showed no methyltransferase activity when this compound was used as a substrate. This suggests that 5-MST is not on the direct methylation pathway to OMST and subsequently to aflatoxin B1.

This finding points to the possibility that this compound may be a shunt metabolite or a detoxification product. Fungal metabolic pathways are complex, and the production of derivatives of key intermediates can be a mechanism for regulating the flux through the main pathway or for detoxifying potentially harmful intermediates.

Further supporting the notion that 5-MST is not a primary precursor is the observation that while STC is activated by cytochrome P450 enzymes to a reactive epoxide, a similar reactive metabolite was not detected for 5-M-STC.[3] However, 5-M-STC has been shown to be more cytotoxic than STC to human lung (A549) and liver (HepG2) cells.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of aflatoxin precursors.

Precursor Feeding Experiments with Aspergillus parasiticus Mutants

This protocol is based on the methodology described by Bhatnagar et al. (1987) for studying the conversion of precursors to aflatoxins in a blocked mutant.[2]

Objective: To determine if a specific compound is a precursor in the aflatoxin biosynthetic pathway.

Materials:

-

Aspergillus parasiticus mutant strain (e.g., AVN-1, SRRC 163)

-

Potato Dextrose Agar (PDA) for fungal culture

-

Aflatoxin-inducing medium (e.g., YES medium: 2% yeast extract, 6% sucrose)

-

Radiolabeled precursor (e.g., [14C]OMST)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvents for TLC (e.g., chloroform:acetone, 9:1 v/v)

-

Scintillation counter

-

HPLC system with a fluorescence detector

Procedure:

-

Fungal Culture: Grow the Aspergillus parasiticus mutant on PDA plates to obtain a sporulating culture.

-

Inoculation: Inoculate a liquid aflatoxin-inducing medium with spores from the PDA plate.

-

Incubation: Incubate the culture for a specified period (e.g., 72 hours) under conditions conducive to fungal growth (e.g., 28°C with shaking).

-

Precursor Feeding: Add a known amount of the radiolabeled precursor to the fungal culture.

-

Further Incubation: Continue the incubation for a defined period (e.g., 24-48 hours) to allow for the metabolism of the precursor.

-

Extraction:

-

Separate the mycelia from the culture medium by filtration.

-

Extract the aflatoxins from both the mycelia and the culture filtrate using a suitable solvent (e.g., chloroform).

-

-

Analysis:

-

TLC: Spot the concentrated extract onto a TLC plate alongside aflatoxin standards. Develop the plate and visualize the spots under UV light. Scrape the spots corresponding to aflatoxins and quantify the radioactivity using a scintillation counter.

-

HPLC: For more precise quantification, analyze the extract using an HPLC system with a fluorescence detector. Compare the retention times with known aflatoxin standards to identify and quantify the produced aflatoxins.

-

Preparation of Cell-Free Extracts for Enzyme Assays

This protocol is a generalized method for preparing cell-free extracts to study the enzymatic conversion of aflatoxin precursors, based on principles from various studies.

Objective: To obtain a crude enzyme preparation from Aspergillus species to test for specific enzymatic activities.

Materials:

-

Mycelia from a liquid culture of Aspergillus species.

-

Grinding medium (e.g., phosphate buffer with protease inhibitors).

-

Liquid nitrogen.

-

Mortar and pestle.

-

Centrifuge.

-

Spectrophotometer for protein quantification.

Procedure:

-

Harvesting Mycelia: Collect the fungal mycelia from a liquid culture by filtration.

-

Washing: Wash the mycelia with a suitable buffer to remove any remaining culture medium.

-

Cell Lysis:

-

Freeze the mycelia in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction: Resuspend the powdered mycelia in a grinding medium.

-

Centrifugation: Centrifuge the suspension at a low speed (e.g., 1,000 x g) to remove cell debris.

-

High-Speed Centrifugation: Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to separate the microsomal fraction (pellet) from the cytosolic fraction (supernatant).

-

Protein Quantification: Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

-

Enzyme Assay: The prepared cell-free extract can now be used in an enzyme assay with the substrate of interest (e.g., this compound) to test for conversion to other products.

Visualization of Pathways and Workflows

Aflatoxin Biosynthesis Pathway

Caption: Simplified aflatoxin B1 biosynthesis pathway.

Proposed Metabolic Fate of this compound

Caption: Proposed metabolic fate of this compound.

Experimental Workflow for Precursor Feeding Study

Caption: Workflow for a precursor feeding experiment.

Conclusion

The available scientific evidence suggests that this compound is not a direct precursor in the primary biosynthetic pathway leading to aflatoxin B1. The lack of activity of key O-methyltransferases on 5-MST indicates that it is likely a shunt metabolite or a product of a detoxification pathway. While not directly converted to aflatoxin, this compound exhibits significant cytotoxicity, in some cases greater than that of the established precursor, sterigmatocystin.

For researchers in mycotoxin analysis and drug development, this distinction is critical. The presence of this compound in fungal cultures may not be an indicator of subsequent aflatoxin production but could be a marker for specific fungal strains or metabolic states. Further research is warranted to fully elucidate the enzymatic processes that lead to the formation and potential degradation of this compound and to understand its full toxicological profile and its role in fungal physiology. The experimental protocols and analytical methods detailed in this guide provide a framework for conducting such future investigations.

References

- 1. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

Fungal Strains Producing 5-Methoxysterigmatocystin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxysterigmatocystin (5-MST) is a polyketide mycotoxin and a derivative of sterigmatocystin (ST), a known carcinogen and precursor to the aflatoxin biosynthesis pathway. The presence of a methoxy group at the C-5 position distinguishes it from its more studied counterpart. Interest in 5-MST is growing within the scientific community due to its cytotoxic and genotoxic properties, which suggest potential applications in oncology research and drug development, as well as the need to understand its toxicological risks. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, methodologies for its production and quantification, and insights into the regulatory pathways governing its biosynthesis.

Fungal Producers of this compound

Several fungal species, primarily within the genus Aspergillus, have been identified as producers of this compound. These fungi are often found in diverse environments, from soil and decaying vegetation to indoor settings with moisture problems.

Key Fungal Producers:

-

Aspergillus versicolor : This species is a well-documented and significant producer of this compound.[1][2][3] It is frequently isolated from damp indoor environments and building materials.[4][5] Some strains of A. versicolor have been shown to produce substantial quantities of both sterigmatocystin and this compound.[4] A mutant strain of Aspergillus versicolor has also been specifically noted for its production of this compound.[6][7]

-